3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethoxycarbonyl group, an ethylphenyl group, and a carboxylic acid group attached to the pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction between 4-ethylbenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate can yield the desired pyrazole ring.
-
Introduction of the Ethoxycarbonyl Group: : The ethoxycarbonyl group can be introduced via esterification. This can be achieved by reacting the pyrazole derivative with ethyl chloroformate under basic conditions.
-
Carboxylation: : The final step involves the carboxylation of the pyrazole ring, which can be accomplished using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can introduce a nitro group onto the phenyl ring using a mixture of nitric and sulfuric acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups like nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
The compound has potential biological activities, including anti-inflammatory and antimicrobial properties. It is studied for its ability to inhibit certain enzymes and pathways involved in inflammation and microbial growth.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating conditions like inflammation, infections, and possibly cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The biological activity of 3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is primarily due to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid: Lacks the ethyl group on the phenyl ring.
3-(Methoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid: Has a methoxycarbonyl group instead of an ethoxycarbonyl group.
1-(4-Ethylphenyl)-3-(hydroxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid: Contains a hydroxycarbonyl group.
Uniqueness
The presence of both ethoxycarbonyl and carboxylic acid groups in 3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid makes it particularly versatile for chemical modifications. The ethyl group on the phenyl ring can also influence its biological activity, potentially enhancing its efficacy compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-ethylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)17-13(14(18)19)9-12(16-17)15(20)21-4-2/h5-8,13H,3-4,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDUISICQHOYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(CC(=N2)C(=O)OCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.